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Compound of Interest

Compound Name: 4-Bromo-2-methylphenol

Cat. No.: B185452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 4-Bromo-2-
methylphenol, presenting a comparison with related phenol compounds. The information

herein is intended to support researchers in identifying and characterizing this compound

through its unique vibrational spectroscopy fingerprint.

Comparison of Infrared Spectra
The infrared spectrum of 4-Bromo-2-methylphenol is characterized by absorption bands

corresponding to its specific functional groups: the hydroxyl (-OH) group, the aromatic ring, the

methyl (-CH₃) group, and the carbon-bromine (C-Br) bond. To facilitate a clear understanding of

its spectral features, the following table compares the key IR absorption bands of 4-Bromo-2-
methylphenol with those of phenol, 2-methylphenol (o-cresol), and 4-bromophenol.
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Functional
Group

4-Bromo-2-
methylphen
ol (cm⁻¹)

Phenol
(cm⁻¹)[1]

2-
Methylphen
ol (o-cresol)
(cm⁻¹)

4-
Bromophen
ol (cm⁻¹)

Vibrational
Mode

O-H Stretch
~3400-3550

(broad)

~3200-3600

(broad)

~3300-3600

(broad)

~3200-3550

(broad)
Stretching

Aromatic C-H

Stretch
~3020-3100 ~3000-3100 ~3000-3100 ~3020-3100 Stretching

Aliphatic C-H

Stretch
~2850-2960 N/A ~2850-2970 N/A Stretching

Aromatic

C=C Stretch
~1500-1600 ~1500-1600 ~1500-1620 ~1480-1600 Stretching

C-O Stretch ~1200-1250 ~1220 ~1210-1260 ~1210-1260 Stretching

O-H Bend ~1330-1420 ~1330-1410 ~1320-1400 ~1330-1410 Bending

C-H Bend

(Aromatic)
~800-900 ~750-850 ~740-840 ~820-880

Out-of-plane

bending

C-Br Stretch ~500-650 N/A N/A ~500-600 Stretching

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR Spectroscopy
The following protocol outlines the methodology for acquiring the infrared spectrum of 4-
Bromo-2-methylphenol and similar solid phenol compounds using an ATR-FTIR

spectrometer. Information from PubChem suggests that a Bruker Tensor 27 FT-IR instrument

with an ATR-Neat technique is suitable for this analysis[2].

Objective: To obtain a high-quality infrared spectrum of the solid sample for qualitative analysis.

Materials and Equipment:

FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent) equipped with a diamond or zinc

selenide ATR accessory.
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4-Bromo-2-methylphenol (solid)

Spatula

Isopropanol or ethanol for cleaning

Lint-free wipes

Procedure:

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its

startup diagnostics.

Background Spectrum:

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or

ethanol to remove any residues.

Allow the crystal to air dry completely.

Acquire a background spectrum. This will account for the absorbance of the crystal and

the surrounding atmosphere (e.g., CO₂ and water vapor).

Sample Application:

Place a small amount of the solid 4-Bromo-2-methylphenol sample onto the center of the

ATR crystal using a clean spatula.

Lower the instrument's pressure clamp to ensure firm and uniform contact between the

sample and the crystal surface.

Spectrum Acquisition:

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

The spectrum is usually collected in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.
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Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

If necessary, apply baseline correction and other spectral processing functions available in

the software.

Cleaning:

Release the pressure clamp and carefully remove the sample from the ATR crystal.

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g.,

isopropanol or ethanol).

Logical Relationships of Functional Groups and IR
Absorptions
The following diagram illustrates the relationship between the functional groups present in 4-
Bromo-2-methylphenol and their characteristic absorption regions in the infrared spectrum.
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Infrared Absorption Pathway for 4-Bromo-2-methylphenol

Analyte

Structural Components

Spectroscopic Signature

4-Bromo-2-methylphenol Molecule

Functional Groups

O-H (Hydroxyl) Aromatic Ring (C=C, C-H) C-H (Methyl) C-Br (Bromo)

~3400-3550 (broad)

O-H Stretch

~3020-3100 (C-H)
~1500-1600 (C=C)

C-H & C=C Stretch

~2850-2960

C-H Stretch

~500-650

C-Br Stretch

Expected IR Absorption Regions (cm⁻¹)

Click to download full resolution via product page

Caption: Functional groups of 4-Bromo-2-methylphenol and their corresponding IR absorption

regions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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